molecular formula C14H7Cl2NO2 B4897401 6-chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one

6-chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one

Cat. No. B4897401
M. Wt: 292.1 g/mol
InChI Key: CSQXRLSTLSOLMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one is a synthetic compound that belongs to the class of benzoxazinone derivatives. This molecule has shown significant potential in various scientific research applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been suggested that this compound may induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 6-chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one exhibits a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one in lab experiments is its high purity and yield. This makes it easier to obtain accurate and reproducible results. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound may have toxic effects on certain cells and tissues.

Future Directions

There are several future directions for the study of 6-chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one. One of the most promising directions is in the development of new anticancer drugs. Studies have shown that this compound exhibits significant anticancer activity and may be a potential candidate for further drug development. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of research such as anti-inflammatory and antioxidant therapies.
Conclusion
In conclusion, 6-chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one is a synthetic compound that has shown significant potential in various scientific research applications. Its unique chemical properties make it a promising candidate for further drug development in the field of cancer research. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of research.

Synthesis Methods

The synthesis of 6-chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one involves the reaction of 2-chloroaniline with salicylic acid in the presence of phosphorus oxychloride. The resulting product is then treated with chloroacetyl chloride to obtain the final product. This method has been reported to yield high purity and high yield of the compound.

Scientific Research Applications

6-chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one has been extensively studied for its potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound exhibits anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells.

properties

IUPAC Name

6-chloro-2-(2-chlorophenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2NO2/c15-8-5-6-12-10(7-8)14(18)19-13(17-12)9-3-1-2-4-11(9)16/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQXRLSTLSOLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)O2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one

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